molecular formula C12H11N3 B1314988 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 23198-55-2

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1314988
CAS No.: 23198-55-2
M. Wt: 197.24 g/mol
InChI Key: WOFAIVGOIVCZJJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile: is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with phenyl, two methyl groups, and a nitrile group. It is known for its applications in various fields, including medicinal chemistry and material science.

Safety and Hazards

When handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Adequate ventilation should be ensured and dust formation should be avoided. The compound should be stored in a tightly closed container in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, an enzyme involved in the hydrolysis of cAMP, a key regulator of many physiological processes . This interaction suggests that this compound may influence cellular signaling pathways by modulating cAMP levels.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can lead to changes in cAMP levels, thereby affecting downstream signaling pathways . Additionally, this compound may impact gene expression by modulating transcription factors that are regulated by cAMP.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, leading to increased levels of cAMP within cells . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in altered cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in pathways regulated by cAMP.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate physiological processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are likely due to the excessive accumulation of cAMP, which can disrupt normal cellular functions.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cAMP levels. It interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which hydrolyzes cAMP to AMP . By inhibiting this enzyme, the compound increases cAMP levels, thereby affecting various metabolic processes that are regulated by this second messenger.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . Its localization and accumulation can be influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This localization is crucial for its inhibitory effects on the enzyme and subsequent modulation of cAMP levels. Additionally, the compound may undergo post-translational modifications that affect its targeting to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . This method is advantageous due to its metal-free, cost-effective, and high-yield nature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
  • 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Uniqueness: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAIVGOIVCZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480513
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23198-55-2
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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